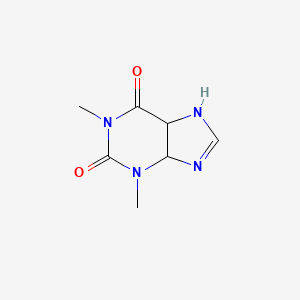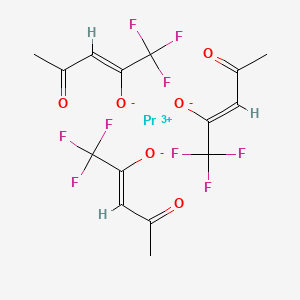
praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate is a coordination compound involving praseodymium, a rare earth element from the lanthanide series, and a fluorinated β-diketone ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate typically involves the reaction of praseodymium salts with the β-diketone ligand under controlled conditions. A common method includes dissolving praseodymium nitrate in a solvent such as ethanol, followed by the addition of the β-diketone ligand. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: Reduction reactions can convert the praseodymium(3+) ion to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the β-diketone ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield praseodymium(IV) complexes, while reduction can produce praseodymium(II) species. Substitution reactions result in new coordination compounds with different ligands.
科学研究应用
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique luminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and optical devices.
作用机制
The mechanism of action of praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate involves coordination interactions between the praseodymium ion and the β-diketone ligand. These interactions influence the electronic structure and reactivity of the compound. The praseodymium ion can act as a Lewis acid, facilitating various catalytic processes. The fluorinated ligand enhances the stability and solubility of the compound, making it suitable for diverse applications.
相似化合物的比较
Similar Compounds
Praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: shares similarities with other lanthanide β-diketone complexes, such as those involving neodymium, europium, and terbium.
Neodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Similar in structure but with different electronic and magnetic properties.
Europium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Known for its luminescent properties, making it useful in lighting and display technologies.
Terbium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate: Exhibits unique magnetic properties, useful in magnetic resonance imaging (MRI) and other applications.
Uniqueness
This compound is unique due to the specific combination of praseodymium and the fluorinated β-diketone ligand. This combination imparts distinct electronic, magnetic, and catalytic properties, making it valuable for specialized applications in various fields.
属性
分子式 |
C15H12F9O6Pr |
|---|---|
分子量 |
600.14 g/mol |
IUPAC 名称 |
praseodymium(3+);(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H5F3O2.Pr/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-; |
InChI 键 |
FMZBGIBRQLGUNQ-DJFUMVPSSA-K |
手性 SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Pr+3] |
规范 SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
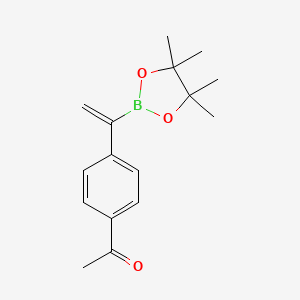
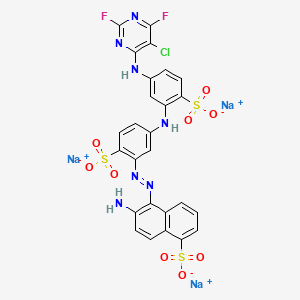

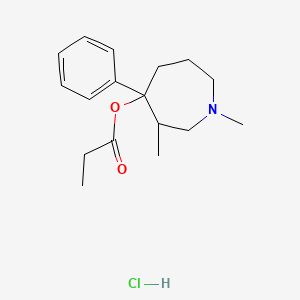


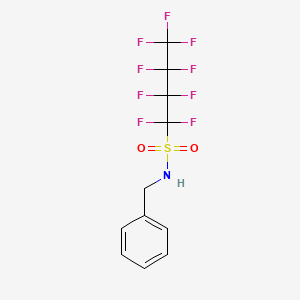
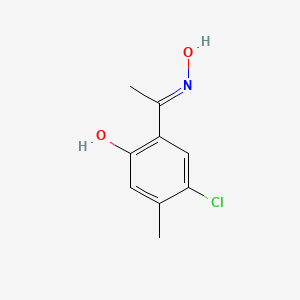
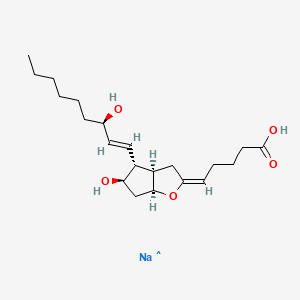

![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
